4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one
CAS No.: 849454-36-0
Cat. No.: VC18476487
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849454-36-0 |
|---|---|
| Molecular Formula | C10H9N3O2 |
| Molecular Weight | 203.20 g/mol |
| IUPAC Name | 4-(2-aminobenzoyl)-1,3-dihydroimidazol-2-one |
| Standard InChI | InChI=1S/C10H9N3O2/c11-7-4-2-1-3-6(7)9(14)8-5-12-10(15)13-8/h1-5H,11H2,(H2,12,13,15) |
| Standard InChI Key | VKMOBUZEJMXGPI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CNC(=O)N2)N |
Introduction
4-(2-aminobenzoyl)-1,3-dihydro-2H-imidazol-2-one is an organic compound belonging to the class of 1,3-dihydro-2H-imidazol-2-ones. It is characterized by a five-membered ring structure containing nitrogen and carbon atoms, making it an imidazole derivative. This compound has garnered significant attention due to its potential pharmacological applications, particularly in enhancing cardiac contractility, which is crucial for treating conditions like congestive heart failure.
Synthesis and Chemical Reactions
The synthesis of 4-(2-aminobenzoyl)-1,3-dihydro-2H-imidazol-2-one typically involves multi-step reactions starting from simpler precursors. The specific reagents and conditions can vary based on the desired yield and purity of the final product. This compound participates in various chemical reactions typical for imidazole derivatives, which are crucial for modifying its structure to enhance pharmacological properties.
Pharmacological Applications
4-(2-aminobenzoyl)-1,3-dihydro-2H-imidazol-2-one has shown promise in enhancing cardiac contractility, making it a potential therapeutic agent for conditions such as congestive heart failure. Its mechanism of action involves interaction with specific receptors or enzymes in cardiac tissues.
Research Findings
Pharmacological studies have highlighted the compound's effectiveness in increasing cardiac contractility. This is attributed to its ability to interact with cardiac tissues, potentially through receptor or enzyme binding. Ongoing research aims to further elucidate its therapeutic potential and optimize its efficacy for clinical applications.
Analytical Methods
Structural confirmation and characterization of 4-(2-aminobenzoyl)-1,3-dihydro-2H-imidazol-2-one are typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
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